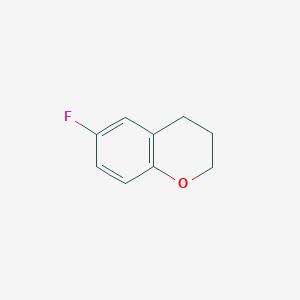

6-Fluorochroman

Description

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADYIFLRRCYLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466796 | |

| Record name | 6-fluorochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82070-01-7 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82070-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluorochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorochroman

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive resource on the physicochemical properties of 6-Fluorochroman. In the landscape of medicinal chemistry, chroman scaffolds are of significant interest, and the introduction of a fluorine atom at the 6-position can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions. While the derivatives of this compound, notably this compound-2-carboxylic acid and this compound-4-one, are well-documented due to their roles as key intermediates in the synthesis of pharmaceuticals like Nebivolol[1][2][3][4], the parent molecule, this compound, remains less characterized in publicly available literature.

This guide is structured to provide a thorough understanding of what is known, and equally importantly, to equip you with the methodologies to explore what is not. We will begin by contextualizing the importance of this compound, then present the available physicochemical data, and dedicate a significant portion of this document to detailed, field-proven experimental protocols for the determination of its key properties. Our objective is to empower your research by providing not just data, but also the practical knowledge to generate it.

The Strategic Importance of the this compound Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds, including vitamin E. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved binding affinity through favorable electrostatic interactions, and altered lipophilicity, which can in turn modulate absorption, distribution, metabolism, and excretion (ADME) properties.

The 6-position of the chroman ring is a strategic point for substitution, as modifications at this site can influence the electronic properties of the aromatic ring and its interactions with biological targets. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

Physicochemical Properties of this compound: A Current Overview

General and Physical Properties

| Property | This compound | This compound-4-one | This compound-2-carboxylic acid | Source(s) |

| CAS Number | 82070-01-7 | 66892-34-0 | 99199-60-7 | [5][6][7] |

| Molecular Formula | C₉H₉FO | C₉H₇FO₂ | C₁₀H₉FO₃ | [5][6][7] |

| Molecular Weight | 152.17 g/mol | 166.15 g/mol | 196.18 g/mol | [5][6][7] |

| Appearance | Powder | Light yellow powder/solid | White to off-white solid | [8][9] |

| Melting Point | Not available | 114 - 116 °C | 129.2 - 130.3 °C | [8] |

| Boiling Point | Not available | Not available | 358.0 ± 42.0 °C (Predicted) | |

| Density | Not available | Not available | 1.364 ± 0.06 g/cm³ (Predicted) |

Solubility and Partitioning Behavior

A qualitative understanding of this compound's solubility has been reported by some suppliers.

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [9] |

| Dichloromethane | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| Water | Soluble | [10] |

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's pharmacokinetic properties. While an experimental logP for this compound is not available, its determination is highly recommended for any drug discovery program.

Acidity/Basicity

The pKa of this compound is not expected to be significant in the physiological pH range, as it lacks readily ionizable functional groups. However, understanding the electronic influence of the fluorine atom on the aromatic ring is crucial for predicting its interaction with biological targets.

Synthesis of this compound: A Proposed Pathway

While a specific, detailed synthesis protocol for this compound is not extensively reported, a plausible route can be inferred from the well-documented synthesis of its derivatives, such as this compound-2-carboxylic acid, which often starts from 4-fluorophenol[11].

A potential synthetic approach could involve the following key steps:

-

Alkylation of 4-Fluorophenol: Reaction of 4-fluorophenol with an appropriate three-carbon building block, such as acrolein or a protected equivalent, under basic conditions to form a phenoxy-propanal or a related intermediate.

-

Reductive Cyclization: Subsequent intramolecular cyclization and reduction to form the chroman ring system.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C/minute for a preliminary determination.

-

Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C/minute starting from approximately 10 °C below the preliminary melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for melting point determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and is a key indicator of volatility.

Protocol:

-

Apparatus Setup: Place a small amount of this compound into a small test tube. Invert a sealed-end capillary tube into the liquid.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil).

-

Observation: Heat the bath gently and observe for a continuous stream of bubbles emerging from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.

Solubility Determination (Shake-Flask Method)

Causality: Understanding a compound's solubility in various solvents is crucial for formulation development and for designing biological assays.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Shake-flask method for solubility determination.

LogP Determination (HPLC Method)

Causality: The logP value is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.

Protocol:

-

Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve of log k' (logarithm of the retention factor) versus logP.

-

Sample Analysis: Inject a solution of this compound and determine its retention time.

-

Calculation: Calculate the log k' for this compound and use the calibration curve to determine its logP value.

Spectral Analysis

Causality: Spectroscopic techniques provide definitive structural confirmation and information about the chemical environment of atoms within the molecule.

Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a ¹H NMR spectrum to determine the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

-

¹³C NMR: Acquire a ¹³C NMR spectrum to determine the number of different types of carbon atoms and their chemical environments.

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous structural assignment.

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory (if solid).

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H stretching of the aromatic and aliphatic regions, C-O stretching of the ether).

Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Mass Analysis: Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): For confirmation of the elemental composition, perform HRMS to obtain a highly accurate mass measurement.

-

Tandem Mass Spectrometry (MS/MS) (Optional): Induce fragmentation of the molecular ion to obtain structural information from the resulting fragment ions.

Conclusion and Future Directions

This compound is a molecule of significant potential in the field of drug discovery. This guide has aimed to provide a comprehensive overview of its known physicochemical properties and, more importantly, to empower researchers with the practical tools to further characterize this important scaffold. The lack of extensive public data on this compound presents an opportunity for further research to fill these knowledge gaps. The experimental determination of its melting point, boiling point, density, logP, and detailed spectral analysis will be invaluable to the scientific community and will undoubtedly facilitate its application in the development of novel therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

-

IUCr. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]

-

LookChem. (n.d.). 6-fluoro-3,4-dihydro-2h-chromene. [Link]

-

BDL.cz. (n.d.). This compound-2-carboxylic Acid. [Link]

-

Tianming Pharmaceutical. (n.d.). This compound-2-Carboxylic Acid. [Link]

-

LookChem. (n.d.). 303176-46-7. [Link]

-

Coompo. (n.d.). This compound. [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). United States Biological (Page 74). [Link]

-

PubChem. (n.d.). 2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 82070-01-7 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 82070-01-7 - Coompo [coompo.com]

- 10. 6-fluoro-3,4-dihydro-2h-chromene price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 11. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of 6-Fluorochroman from p-Fluorophenol

Abstract

6-Fluorochroman is a pivotal structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including selective β₁-adrenergic receptor blockers and 5-HT1A receptor antagonists.[1][2][3] Its synthesis from readily available starting materials is a subject of significant interest for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound derivatives from p-fluorophenol. We will delve into two main pathways: a robust multi-step synthesis via a butenedioic acid intermediate and the classic approach involving a Claisen rearrangement. This guide will explain the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the this compound Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the 6-position can significantly enhance a molecule's pharmacological properties. Fluorine's high electronegativity and relatively small size can improve metabolic stability, binding affinity, and lipophilicity, thereby favorably modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Consequently, efficient and scalable synthetic routes to this compound are highly sought after.

Primary Synthetic Strategies from p-Fluorophenol

There are two principal and scientifically sound approaches to synthesizing the this compound core starting from p-fluorophenol. Each route presents a unique set of advantages and challenges in terms of yield, scalability, and operational complexity.

Route 1: The Acetylenedicarboxylate Pathway

This modern and well-documented route proceeds through a series of reliable, high-yielding steps to produce this compound-2-carboxylic acid, a versatile intermediate that can be further modified.[4][5] The overall transformation involves an initial addition reaction, followed by hydrolysis, intramolecular cyclization, and finally, a reduction of the pyran ring.

Route 2: The Claisen Rearrangement Pathway

This classical approach leverages two fundamental named reactions in organic synthesis: the Williamson ether synthesis and the Claisen rearrangement.[6][7] This pathway involves the O-allylation of p-fluorophenol, a thermal or Lewis acid-catalyzed[8][8]-sigmatropic rearrangement to form an ortho-allyl phenol intermediate, followed by a final ring-closing step to construct the chroman heterocycle.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often dictated by the specific research goals, available equipment, and desired scale. The following table provides a comparative summary of the two primary pathways.

| Parameter | Route 1: Acetylenedicarboxylate Pathway | Route 2: Claisen Rearrangement Pathway |

| Starting Materials | p-Fluorophenol, Dimethyl acetylenedicarboxylate | p-Fluorophenol, Allyl bromide |

| Key Intermediates | 2-(p-Fluorophenoxy)butenedioic acid, 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Allyl p-fluorophenyl ether, 2-Allyl-4-fluorophenol |

| Number of Steps | 3 (to this compound-2-carboxylic acid) | 3 (to this compound) |

| Overall Yield | High (Reported crude yield of 73.6% for the carboxylic acid derivative)[9] | Variable, dependent on rearrangement and cyclization efficiency |

| Scalability | Well-suited for industrial production due to high yields and simple operations[4] | Generally suitable for lab-scale; thermal rearrangement may pose challenges on a large scale. |

| Key Advantages | High yields, well-documented, recyclable sulfuric acid in cyclization step[9] | Utilizes common and well-understood reactions, avoids high-pressure hydrogenation. |

| Potential Challenges | Requires pressurized hydrogenation, handling of concentrated sulfuric acid. | The Claisen rearrangement can require high temperatures; the final ring-closing step can sometimes lead to side products. |

Detailed Experimental Protocols and Methodologies

Route 1: Detailed Protocol for the Synthesis of this compound-2-carboxylic Acid

This protocol is a composite representation derived from established literature and patents, providing a robust and reproducible method.[4][9]

Step 1: Synthesis of 2-(p-Fluorophenoxy)butenedioic Acid

This step involves the Michael addition of p-fluorophenol to dimethyl acetylenedicarboxylate, followed by in-situ hydrolysis of the resulting diester.

-

Reagents and Materials: p-Fluorophenol, Dimethyl acetylenedicarboxylate, Methanol, Triethylamine, Sodium hydroxide, Concentrated hydrochloric acid.

-

Procedure:

-

Dissolve p-fluorophenol (1 molar equivalent) and dimethyl acetylenedicarboxylate (1-1.5 molar equivalents) in methanol in separate flasks at room temperature.[4]

-

Combine the two solutions in a reaction flask equipped with a dropping funnel and place it in an ice-water bath to maintain a temperature of 10-15°C.[4][9]

-

Slowly add a catalytic amount of triethylamine to the reaction mixture. After the addition is complete, allow the reaction to proceed at room temperature for 1 hour.[4]

-

To the resulting solution containing the crude dimethyl 2-(p-fluorophenoxy)butenedioate, add an aqueous solution of sodium hydroxide (4 molar equivalents) while maintaining the temperature between 25-35°C.[4]

-

Stir the mixture at room temperature for 2-3 hours to ensure complete hydrolysis.[4]

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid, which will precipitate a faint yellow solid.[4]

-

Filter the solid, wash with water, and dry to obtain 2-(p-fluorophenoxy)butenedioic acid.

-

-

Expected Yield: ~85%[9]

Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

This is an intramolecular Friedel-Crafts acylation reaction, where the carboxylic acid attacks the aromatic ring in the presence of a strong acid to form the chromenone core.[10]

-

Reagents and Materials: 2-(p-Fluorophenoxy)butenedioic acid, Concentrated sulfuric acid (≥90%).

-

Procedure:

-

Carefully add the dried 2-(p-fluorophenoxy)butenedioic acid to concentrated sulfuric acid at a controlled temperature of 25-30°C.[4][9]

-

Stir the suspension for approximately 5 hours at this temperature.[9]

-

Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry.

-

-

Expected Yield: Up to 98%[9]

Step 3: Hydrogenation to this compound-2-carboxylic Acid

The final step involves the catalytic hydrogenation of both the double bond in the pyran ring and the ketone at the 4-position.

-

Reagents and Materials: 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, 5% Palladium on carbon (Pd/C), Glacial acetic acid, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, charge the 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, 5% Pd/C catalyst, and glacial acetic acid.[11]

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 2.0 MPa.[11]

-

Heat the reaction mixture to 70-80°C and maintain for 30-35 hours, or until hydrogen uptake ceases.[11]

-

Cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to recover the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product can be purified by recrystallization.

-

Conceptual Protocol for Route 2: The Claisen Rearrangement Pathway

This pathway is conceptually straightforward but requires careful optimization for each step.

Step 1: O-Allylation of p-Fluorophenol

-

Concept: A standard Williamson ether synthesis where the phenoxide of p-fluorophenol acts as a nucleophile, displacing a halide from an allyl halide.

-

Typical Conditions: p-Fluorophenol is treated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like acetone or DMF, followed by the addition of allyl bromide or allyl chloride. The reaction is typically run at room temperature or with gentle heating.

Step 2: Claisen Rearrangement of Allyl p-Fluorophenyl Ether

-

Concept: A thermal[8][8]-sigmatropic rearrangement that is a concerted, intramolecular process.[6][12] The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.

-

Typical Conditions: The allyl p-fluorophenyl ether is heated, often neat or in a high-boiling solvent, to temperatures typically in the range of 180-250°C. The progress of the rearrangement can be monitored by techniques such as TLC or GC-MS.[13]

Step 3: Ring Closing to form this compound

-

Concept: The 2-allyl-4-fluorophenol intermediate must be cyclized to form the dihydropyran ring. There are several methods to achieve this:

-

Acid-Catalyzed Cyclization: Treatment with a strong acid can protonate the double bond of the allyl group, generating a carbocation that is then attacked by the phenolic oxygen.

-

Hydroboration-Oxidation followed by Cyclization: The terminal double bond of the allyl group is converted to a primary alcohol. Subsequent acid-catalyzed dehydration and cyclization (an intramolecular Williamson ether synthesis) yields the chroman ring.

-

Ring-Closing Metathesis (RCM): While not directly applicable to 2-allyl-4-fluorophenol itself, derivatives can be designed to undergo RCM.[14][15][16] This powerful reaction uses ruthenium-based catalysts (e.g., Grubbs' catalyst) to form cyclic alkenes.[17][18]

-

Visualizing the Synthetic Workflow

Route 1: Acetylenedicarboxylate Pathway

Caption: Workflow for the synthesis of this compound-2-carboxylic acid.

Route 2: Claisen Rearrangement Pathway

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound from p-fluorophenol is a well-established process with multiple viable routes. The acetylenedicarboxylate pathway stands out as a high-yielding and scalable method, particularly suitable for producing the valuable this compound-2-carboxylic acid intermediate.[4][9] The Claisen rearrangement route, while conceptually elegant and rooted in classic organic chemistry, may require more optimization to achieve comparable efficiency. For researchers and drug development professionals, the choice between these methods will depend on the desired final product, scale of synthesis, and available resources. As the demand for fluorinated heterocyclic compounds continues to grow, further refinement of these synthetic pathways, perhaps through the development of novel catalytic systems for the ring-closing step or milder conditions for the Claisen rearrangement, will remain an active area of research.

References

- CN104072470A - Preparation method of this compound-2-formic acid. (2014). Google Patents.

-

Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Retrieved January 9, 2026, from [Link]

-

Crimmins, M. T., & Christie, H. S. (2009). Synthesis of (+)-Didemniserinolipid B: Application of a 2-Allyl-4-fluorophenyl Auxiliary for Relay Ring-Closing Metathesis. PubMed Central. Retrieved January 9, 2026, from [Link]

-

Nakayama, K., et al. (1999). Synthesis and Pharmacological Characterization of Novel this compound Derivatives as Potential 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry, 42(14), 2739-2752. Retrieved January 9, 2026, from [Link]

-

Nakayama, K., et al. (1999). Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists. PubMed. Retrieved January 9, 2026, from [Link]

-

Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid. (n.d.). European Patent Office. Retrieved January 9, 2026, from [Link]

-

Claisen rearrangement. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. Retrieved January 9, 2026, from [Link]

-

Claisen rearrangement. (n.d.). Name-Reaction.com. Retrieved January 9, 2026, from [Link]

-

Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

18.4: Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Reddy, G. P., et al. (2017). A novel process for the preparation of [(R,S)/ (S,R)] and [(S,S)/ (R,R)] chroman epoxides, key intermediates in the synthesis of Nebivolol. International Journal of Bioassays, 6(6), 5429-5434. Retrieved January 9, 2026, from [Link]

-

Jones, J. P., et al. (2001). Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes. PubMed. Retrieved January 9, 2026, from [Link]

-

Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. (2011). YouTube. Retrieved January 9, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Vahle, K. M., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. Retrieved January 9, 2026, from [Link]

-

Ring Closing Metathesis - Organic Chemistry II. (2015). YouTube. Retrieved January 9, 2026, from [Link]

-

Vahle, K. M., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). PubMed. Retrieved January 9, 2026, from [Link]

-

Lee, S. J., & Katzenellenbogen, J. A. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. NIH. Retrieved January 9, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104072470A - Preparation method of this compound-2-formic acid - Google Patents [patents.google.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of (+)-Didemniserinolipid B: Application of a 2-Allyl-4-fluorophenyl Auxiliary for Relay Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 6-Fluorochroman in the Stereoselective Synthesis of Nebivolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Nebivolol's Stereochemistry

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. Its molecular structure is unique among beta-blockers, featuring four stereogenic centers, which gives rise to the possibility of 16 stereoisomers.[1][2][3][4] However, due to the molecule's symmetry, this number is reduced to 10.[1][2][3][4] The commercially available drug is a racemic mixture of two enantiomers: (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol). This specific combination of stereoisomers is crucial for its unique pharmacological profile, which combines highly selective β1-adrenergic receptor blockade with vasodilation mediated by nitric oxide release. The synthesis of this complex molecule in its desired stereoisomeric form presents a significant challenge, where the control of stereochemistry is paramount. At the heart of this synthetic challenge lies a key structural motif: the 6-fluorochroman moiety.

The Cornerstone Intermediate: this compound and its Carboxylic Acid Derivative

The this compound scaffold is the foundational building block in the most common and efficient synthetic routes to nebivolol.[5] Specifically, this compound-2-carboxylic acid is a pivotal starting material that provides the essential fluorochroman structure.[5] This moiety is critical for the drug's selective binding to beta-1 adrenergic receptors, which is responsible for its therapeutic effects in lowering blood pressure and improving cardiac function.[5] The high purity of this intermediate, often exceeding 99%, is essential to minimize side reactions and ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

The synthesis of racemic this compound-2-carboxylic acid typically starts from p-fluorophenol.[6][7] One common method involves the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate, followed by hydrolysis and cyclization to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is then catalytically hydrogenated to yield the desired this compound-2-carboxylic acid.[7][8]

The Gateway to Chirality: Resolution of this compound-2-Carboxylic Acid

Given that nebivolol is a specific combination of stereoisomers, the resolution of racemic this compound-2-carboxylic acid into its (S) and (R) enantiomers is a critical step in the stereocontrolled synthesis. This separation allows for the independent synthesis of the two chiral halves of the nebivolol molecule.

Classical chemical resolution is a widely used method, involving the formation of diastereomeric salts with a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[6] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

More recently, enzymatic resolution methods have been developed as a more sustainable and efficient alternative.[9] These methods utilize stereoselective esterases to selectively hydrolyze a racemic ester of this compound-2-carboxylic acid, yielding one enantiomer as the acid and leaving the other as the unreacted ester, allowing for their separation.[9]

| Resolution Method | Resolving Agent/Enzyme | Key Principle | Advantages/Disadvantages |

| Chemical Resolution | Chiral amines (e.g., α-methylbenzylamine) | Formation and separation of diastereomeric salts | Well-established but can be low-yielding and generate significant waste. |

| Enzymatic Resolution | Stereoselective esterases (e.g., EstS, EstR) | Enantioselective hydrolysis of a racemic ester | High enantiomeric excess, milder conditions, more environmentally friendly. |

From Chiral Acid to Key Epoxide: A Diastereoselective Transformation

Once the (S)- and (R)-6-fluorochroman-2-carboxylic acids are obtained, they are converted into a more versatile intermediate for the coupling reaction: 6-fluoro-2-(oxiran-2-yl)chroman, an epoxide. This transformation introduces a new stereocenter, meaning that each enantiomer of the carboxylic acid will produce a mixture of two diastereomeric epoxides. For example, (R)-6-fluorochroman-2-carboxylic acid will yield (R,S)- and (R,R)-6-fluoro-2-(oxiran-2-yl)chroman.[10]

The synthesis of these epoxides often proceeds via the corresponding aldehyde, which can be unstable and prone to racemization.[3][4] A common route involves reducing the carboxylic acid to the aldehyde, followed by reaction with a sulfur ylide (e.g., from trimethylsulfonium iodide) to form the epoxide ring.[3][4][11]

The separation of these diastereomeric epoxides is crucial for the subsequent stereocontrolled synthesis of nebivolol and is typically achieved by column chromatography.[1][10]

Caption: Formation and separation of diastereomeric epoxides.

The Convergent Synthesis of Nebivolol: Assembling the Chiral Halves

The synthesis of nebivolol is a convergent synthesis, where two different chiral fragments derived from this compound are synthesized separately and then joined together in a key coupling step. These two fragments are an amino alcohol and an epoxide.

Protocol 1: Synthesis of d-Nebivolol (SRRR Isomer)

This protocol outlines the synthesis of d-Nebivolol starting from the separated diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman.[12]

Step 1: Synthesis of the Amino Alcohol Fragment - (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol

-

Reaction Setup: In a suitable reaction vessel, dissolve (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chroman in a solvent such as isopropanol.

-

Addition of Benzylamine: Add benzylamine to the solution. A typical molar ratio is 1:1 to 1.2:1 (epoxide:benzylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to 0-5°C to precipitate the product. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield (R)-1-((S)-6-fluorochroman-2-yl)-2-(benzylamino)ethanol.

Step 2: Coupling Reaction to form N-benzyl-d-Nebivolol

-

Reaction Setup: In a reaction vessel, dissolve the amino alcohol product from Step 1 and (2R,2'R)-6-fluoro-2-(oxiran-2-yl)chroman in methanol.

-

Reaction Conditions: Reflux the mixture for 16-18 hours. Monitor the reaction by HPLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude N-benzyl-d-Nebivolol can be purified by crystallization.

Step 3: Debenzylation to form d-Nebivolol

-

Reaction Setup: Dissolve the purified N-benzyl-d-Nebivolol in a suitable solvent like methanol.

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the debenzylation is complete (monitored by HPLC).

-

Final Isolation: Filter off the catalyst and evaporate the solvent to obtain d-Nebivolol.

The synthesis of l-Nebivolol (RSSS isomer) follows a similar sequence, using the corresponding enantiomeric starting materials. The final racemic nebivolol is obtained by mixing equal amounts of d- and l-nebivolol.

Caption: Convergent synthesis of d-Nebivolol.

Industrial and Innovative Synthetic Approaches

While the convergent synthesis described above is a cornerstone, numerous process improvements and alternative strategies have been developed for the industrial-scale production of nebivolol. These often focus on improving yields, reducing the number of steps, and avoiding costly purification methods like column chromatography.[13][14][15]

Some patented processes describe a "one-pot" synthesis of nebivolol from the epoxy monomer, which proceeds stereospecifically in high yield without the need to isolate the benzylated intermediate.[16] Other approaches focus on the development of more efficient methods for synthesizing the key this compound epoxide intermediates.[2][3][4][11][17][18]

Furthermore, the field of biocatalysis is offering promising new routes. The use of stereoselective alcohol dehydrogenases for the asymmetric reduction of a 2-chloro-1-(this compound-2-yl)ethan-1-one precursor can provide all the required enantiomers of the corresponding chloro-alcohol with high enantiomeric excess, offering a green and efficient alternative to traditional chemical methods.[19]

Conclusion

The this compound moiety is undeniably the linchpin in the synthesis of the complex cardiovascular drug, nebivolol. The journey from the achiral starting material, p-fluorophenol, to the final, stereochemically pure active ingredient is a testament to the ingenuity of modern synthetic organic chemistry. The critical steps of resolving this compound-2-carboxylic acid and the subsequent diastereoselective formation and separation of the key epoxide intermediates are central to the successful construction of the desired (S,R,R,R) and (R,S,S,S) isomers. As the demand for more efficient and sustainable manufacturing processes grows, innovations in the synthesis and manipulation of the this compound core will continue to be a major focus of research and development in the pharmaceutical industry.

References

- The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- CA2668436C - Process for preparing nebivolol - Google Patents. (n.d.).

- CN103833717A - Synthetic method of nebivolol - Google Patents. (n.d.).

- Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol | The Journal of Organic Chemistry - ACS Publications. (2024, July 23).

- Enantioselective Synthesis of Nebivolol from 6-Fluoro-2-(oxiran-2-yl)chroman: Application Notes and Protocols - Benchchem. (n.d.).

- An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 - EPO. (n.d.).

- Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. (2025, January 24).

- Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.

- WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents. (2017, July 27).

- An Improved Process For The Preparation Nebivolol Hydrochloride - Quick Company. (n.d.).

- 6-Fluorochromane-2-carboxylic acid synthesis - ChemicalBook. (n.d.).

- EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents. (n.d.).

- US20190031636A1 - Process for the synthesis of intermediates of nebivolol - Google Patents. (n.d.).

- PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL - European Patent Office - EP 3405467 B1 - EPO. (2021, August 4).

- Process for the preparation of nebivolol - European Patent Office - EP 2646426 B1 - Googleapis.com. (2011, November 30).

- Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - NIH. (n.d.).

- Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - MDPI. (n.d.).

- NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - European Patent Office - EP 3974419 A2 - EPO. (2022, March 30).

- Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing. (n.d.).

- WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol - Google Patents. (n.d.).

- US10392361B2 - Process for the synthesis of intermediates of Nebivolol - Google Patents. (n.d.).

- WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents. (2014, July 24).

- CN104072470A - Preparation method of this compound-2-formic acid - Google Patents. (n.d.).

Sources

- 1. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 2. US20190031636A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. US10392361B2 - Process for the synthesis of intermediates of Nebivolol - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. CN104072470A - Preparation method of this compound-2-formic acid - Google Patents [patents.google.com]

- 8. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN103833717A - Synthetic method of nebivolol - Google Patents [patents.google.com]

- 14. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]

- 15. EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents [patents.google.com]

- 16. An Improved Process For The Preparation Nebivolol Hydrochloride [quickcompany.in]

- 17. CA2668436C - Process for preparing nebivolol - Google Patents [patents.google.com]

- 18. WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structural Characterization of 6-Fluorochroman

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochroman is a key heterocyclic moiety and a fundamental building block in the synthesis of various pharmaceutical agents. Its structural integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the analytical methodologies employed for the definitive structural elucidation of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to the structural characterization of this important compound.

Introduction: The Significance of this compound

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. A notable application of a this compound derivative is in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[1] Given its importance, a thorough and unambiguous structural characterization of this compound and its derivatives is a critical step in drug discovery and development.

This guide will explore the primary analytical techniques for characterizing this compound, focusing on providing a holistic understanding of its three-dimensional structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Expected ¹H NMR Spectral Data (inferred from this compound-2-carboxylic acid in CDCl₃): [2]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H5, H7, H8) | 6.76-7.01 | m | - |

| Methine (H2) | ~4.8 (in carboxylic acid) | t | - |

| Methylene (H4) | 2.82-2.85 | t | 12 |

| Methylene (H3) | 2.14-2.37 | m | - |

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it dissolves the analyte without producing a large solvent signal in the ¹H NMR spectrum. The chemical shifts are reported relative to an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm. The multiplicity (singlet, doublet, triplet, multiplet) arises from spin-spin coupling between neighboring protons and provides valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Expected ¹³C NMR Spectral Data (inferred from this compound-2-carboxylic acid in CDCl₃): [2]

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (in carboxylic acid) | 175.2 |

| C6 (C-F) | 156.0-158.4 |

| C8a | 149.0 |

| C4a | 122.3-122.4 |

| C5, C7, C8 | 115.2-117.9 |

| C2 | 73.2 |

| C4 | 24.1-23.5 |

| C3 | 24.1-23.5 |

Expertise & Experience: The large downfield shift for the carbon attached to fluorine (C6) is a characteristic feature, a result of the strong deshielding effect of the electronegative fluorine atom. The signals for the aliphatic carbons (C2, C3, and C4) appear in the upfield region of the spectrum.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak

For this compound (C₉H₉FO), the expected exact mass is approximately 152.06 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 152 would be expected.

Fragmentation Pattern

The fragmentation of the this compound molecular ion will be dictated by the stability of the resulting fragments. Key fragmentation pathways for ethers and aromatic compounds are likely to be observed.

Expected Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[3]

-

Loss of Alkene: A retro-Diels-Alder type reaction can lead to the loss of an alkene from the dihydropyran ring.

-

Aromatic Ring Fragmentation: Fragmentation of the fluorinated benzene ring can also occur.

Trustworthiness: The presence of a fluorine atom will be evident in the isotopic pattern of fluorine-containing fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, providing a self-validating system for formula assignment.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (CH₂) |

| ~1580-1600 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100-1150 | C-F stretch | Aryl fluoride |

Authoritative Grounding: The specific frequencies of these vibrations are characteristic of the bonds and functional groups present. The C-F stretch is a particularly useful diagnostic band for confirming the presence of the fluorine substituent.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the infrared spectrum of the this compound sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state. While data for the parent this compound is not available, the crystal structure of the derivative, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, has been reported and provides valuable insights into the geometry of the chroman ring system.[1]

Crystallographic Data for (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman: [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.3742 (3) |

| b (Å) | 4.76845 (12) |

| c (Å) | 11.0212 (3) |

| β (°) | 114.202 (4) |

| Volume (ų) | 449.35 (3) |

| Z | 2 |

Expertise & Experience: The crystal structure reveals the conformation of the dihydropyran ring, which typically adopts a half-chair or sofa conformation. The bond lengths and angles obtained from the crystallographic data provide a precise geometric description of the molecule.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

-

Structure Analysis: Analyze the bond lengths, bond angles, and torsion angles to fully characterize the molecular geometry.

Sources

The Strategic Discovery of Novel 6-Fluorochroman Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Privileged Chroman Scaffold and the Strategic Imperative of Fluorination

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1] This heterocyclic system is a key structural feature in compounds ranging from E vitamins (tocopherols) to pharmaceuticals like nebivolol.[1] The inherent structural rigidity and the synthetic tractability of the chroman ring system make it an ideal starting point for the design of novel therapeutic agents targeting a wide array of biological targets.[2]

In the rational design of new drug candidates, the incorporation of fluorine has become a powerful and widely adopted strategy. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa, which can in turn improve membrane permeability and bioavailability.[5][6][7]

This technical guide provides an in-depth exploration of the discovery of novel 6-fluorochroman derivatives, a class of compounds that marries the therapeutic potential of the chroman scaffold with the advantageous properties of fluorine. We will delve into the synthetic strategies for their creation, present detailed experimental protocols, analyze their structure-activity relationships with a focus on their activity as 5-HT1A receptor antagonists, and discuss their broader therapeutic potential.

Synthetic Strategies: Constructing the this compound Core

The synthesis of this compound derivatives typically commences with a readily available fluorinated phenolic precursor, most commonly p-fluorophenol. A prevalent and efficient strategy involves a multi-step sequence that first builds a this compound-4-one intermediate, which can then be further modified.

A robust and scalable approach to the this compound-4-one core involves the following key transformations:

-

Michael Addition: The synthesis is initiated by a Michael addition of p-fluorophenol to an appropriate Michael acceptor, such as dimethyl acetylenedicarboxylate. This reaction, often catalyzed by a mild base like triethylamine, forms a vinyl ether intermediate.

-

Hydrolysis: The resulting diester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the corresponding diacid.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The crucial ring-closing step is achieved through an intramolecular Friedel-Crafts acylation of the diacid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[5][8] This reaction proceeds via the formation of an acylium ion, which is then attacked by the electron-rich aromatic ring to form the six-membered heterocyclic ring of the chromanone.

-

Reduction and Derivatization: The ketone at the 4-position of the chromanone can be reduced to a hydroxyl group or completely removed to yield the chroman scaffold. The carboxylic acid group at the 2-position can be converted to a variety of other functional groups, or the chromanone itself can be derivatized at various positions to generate a library of novel compounds.

This synthetic workflow is highly adaptable and allows for the introduction of diverse substituents on the chroman ring system to explore structure-activity relationships.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key this compound intermediate and its subsequent elaboration into a target molecule. These protocols are based on established literature procedures and are intended to be a practical guide for researchers.[3][4]

Protocol 1: Synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid

This protocol details the synthesis of a key intermediate, 6-fluoro-4-oxochroman-2-carboxylic acid, starting from p-fluorophenol.

Materials:

-

p-Fluorophenol

-

Dimethyl acetylenedicarboxylate

-

Triethylamine

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ice

Procedure:

-

Step 1: Synthesis of Dimethyl 2-(4-fluorophenoxy)maleate.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-fluorophenol (1.0 eq) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add triethylamine (0.1 eq) to the solution.

-

Add dimethyl acetylenedicarboxylate (1.1 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the methanol under reduced pressure to obtain the crude product.

-

-

Step 2: Hydrolysis to 2-(4-fluorophenoxy)maleic acid.

-

To the crude product from Step 1, add a 2 M aqueous solution of NaOH (2.5 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

-

The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

-

Step 3: Intramolecular Friedel-Crafts Acylation.

-

Carefully add the dried 2-(4-fluorophenoxy)maleic acid from Step 2 to concentrated sulfuric acid (5-10 volumes) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. The reaction is highly exothermic and should be controlled.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to yield 6-fluoro-4-oxochroman-2-carboxylic acid.

-

Protocol 2: Synthesis of a Novel this compound-based 5-HT1A Receptor Antagonist

This protocol describes the synthesis of a representative this compound derivative with potential 5-HT1A receptor antagonist activity, starting from a derivatized this compound intermediate.[4]

Materials:

-

8-(2-Bromoethoxy)-6-fluorochroman-4-one

-

4-(1,3-Benzodioxol-5-yl)butan-1-amine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Coupling Reaction.

-

To a solution of 8-(2-bromoethoxy)-6-fluorochroman-4-one (1.0 eq) in acetonitrile, add 4-(1,3-benzodioxol-5-yl)butan-1-amine (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Step 2: Purification.

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2 DCM:MeOH).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the target compound, 8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one.

-

Biological Evaluation and Signaling Pathways

A significant area of investigation for novel this compound derivatives has been their interaction with serotonin receptors, particularly the 5-HT1A subtype.[4] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the central nervous system and are implicated in the modulation of mood, anxiety, and cognition.[9]

Biological Assays

The biological activity of these compounds is typically assessed through a combination of in vitro assays:

-

Radioligand Binding Assays: These assays are used to determine the binding affinity of the novel compounds for the 5-HT1A receptor.[4] In a competitive binding assay, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]8-OH-DPAT) is incubated with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated, which is a measure of the compound's binding affinity.

-

Forskolin-Stimulated Adenylate Cyclase Assay: This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.[4] The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] In this assay, adenylyl cyclase is stimulated with forskolin, causing a large increase in cAMP production.[10] The ability of a test compound to inhibit this forskolin-stimulated cAMP production indicates its agonist activity. An antagonist will block the effect of a known agonist in this assay.

5-HT1A Receptor Signaling Pathway

Antagonism of the 5-HT1A receptor by a this compound derivative blocks the downstream signaling cascade that is normally initiated by the binding of serotonin. This has significant implications for neuronal excitability and neurotransmitter release.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for high-affinity binding and antagonist activity at the 5-HT1A receptor. The following table summarizes the SAR for a series of this compound derivatives, highlighting the impact of various substituents on their biological activity.[4]

| Compound ID | R1 | R2 | R3 | 5-HT1A Ki (nM) | α1-adrenergic Ki (nM) | D2-dopaminergic Ki (nM) |

| 1 | H | H | 4-Methoxyphenyl | 1.2 | 50 | 250 |

| 2 | H | H | 1,3-Benzodioxole | 0.8 | 45 | 200 |

| 3 | =O | H | 1,3-Benzodioxole | 0.5 | >1000 | >1000 |

| 4 | OH (S) | H | 1,3-Benzodioxole | 0.7 | 800 | 950 |

| 5 | OH (R) | H | 1,3-Benzodioxole | 1.5 | 900 | >1000 |

| 6 | H | CH₃ | 1,3-Benzodioxole | 2.1 | 60 | 300 |

Key SAR Insights:

-

The 6-Fluoro Substituent: The presence of the fluorine atom at the 6-position is generally well-tolerated and is believed to contribute to favorable pharmacokinetic properties.

-

Substitution at the 4-Position: The introduction of an oxo (=O) or a hydroxyl (OH) group at the 4-position of the chroman ring significantly enhances selectivity for the 5-HT1A receptor over α1-adrenergic and D2-dopaminergic receptors.[4] This suggests that this region of the molecule is critical for interacting with the binding pocket of the 5-HT1A receptor in a way that is not replicated in the other receptors.

-

Stereochemistry at the 4-Position: When a hydroxyl group is present at the 4-position, the (S)-enantiomer generally exhibits slightly higher affinity than the (R)-enantiomer, indicating a degree of stereoselectivity in the binding interaction.

-

The Terminal Aromatic Ring: The nature of the terminal aromatic ring has a significant impact on binding affinity. The 1,3-benzodioxole moiety is particularly favorable, yielding compounds with sub-nanomolar affinity for the 5-HT1A receptor.

Broader Therapeutic Potential

Beyond their activity as CNS agents, fluorinated chroman derivatives have shown promise in other therapeutic areas:

-

Anticancer Activity: Certain 6-fluorochromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors for cancer therapy.[11] Topoisomerases are essential enzymes for DNA replication and repair, and their inhibition can lead to cancer cell death.

-

Antiviral Activity: The chroman scaffold is found in some natural products with antiviral properties. The introduction of fluorine can enhance the antiviral potency of these compounds. While specific data on this compound derivatives is emerging, related fluorinated heterocyclic compounds have shown activity against various viruses.

Conclusion

The discovery of novel this compound derivatives represents a successful application of rational drug design principles. By combining the privileged chroman scaffold with the strategic incorporation of fluorine, it is possible to develop potent and selective modulators of key biological targets, such as the 5-HT1A receptor. The synthetic methodologies are well-established and versatile, allowing for the systematic exploration of structure-activity relationships. The insights gained from these studies provide a strong foundation for the further development of this compound derivatives as potential therapeutic agents for a range of diseases, from neurological disorders to cancer and infectious diseases. This in-depth technical guide serves as a valuable resource for researchers in the field, providing both the conceptual framework and the practical details necessary to advance the discovery of this promising class of compounds.

References

-

PubMed. (1998). Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(26), 5267-5275. Retrieved from [Link]

-

Molecules. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2009). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1998). Synthesis and Pharmacological Characterization of Novel this compound Derivatives as Potential 5-HT1A Receptor Antagonists. ACS Publications. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2011). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (2015). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. Retrieved from [Link]

-

Molecules. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. MDPI. Retrieved from [Link]

-

Molecules. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. MDPI. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2014). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Retrieved from [Link]

-

Wikipedia. (2023). Chromane. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2006). ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. ResearchGate. Retrieved from [Link]

- Google Patents. (2014). CN104072470A - Preparation method of this compound-2-formic acid. Google Patents.

-

Endocrinology. (1984). Forskolin stimulates adenylate cyclase activity, adenosine 3',5'-monophosphate production and peptide release from the intermediate lobe of the rat pituitary gland. PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and pharmacological characterization of novel this compound derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6-Fluorochroman Derivatives as 5-HT1A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 1A (5-HT1A) receptor, a key player in the modulation of mood and anxiety, represents a significant target for therapeutic intervention in various psychiatric disorders.[1][2] While agonists and partial agonists at this receptor have found clinical application, there is a compelling rationale for the development of selective 5-HT1A receptor antagonists.[3][4] This guide provides an in-depth exploration of a promising class of compounds: 6-fluorochroman derivatives. We will delve into the medicinal chemistry, structure-activity relationships (SAR), and the critical in vitro and in vivo assays necessary for the characterization of these potent antagonists. The overarching goal is to equip researchers with the foundational knowledge and practical insights required to advance the discovery and development of novel therapeutics targeting the 5-HT1A receptor.

The 5-HT1A Receptor: A Critical Node in Neuropsychiatric Circuitry

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system.[5] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, amygdala, and prefrontal cortex.[6]

-

Presynaptic Autoreceptors: Activation of these receptors inhibits the firing of serotonergic neurons, thereby reducing the release of serotonin.[7]

-

Postsynaptic Heteroreceptors: Activation of these receptors in downstream neurons typically leads to hyperpolarization and a decrease in neuronal excitability.[1]